N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4S/c11-6-2-1-3-7(4-6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWGRPYEUUDFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidine Ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the dihydropyrimidine ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group (-OH) at position 2 of the pyrimidine ring can undergo oxidation to form ketones or aldehydes. For example, oxidation of similar dihydropyrimidines with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions typically yields ketones or carboxylic acids, depending on the environment.
Key Reaction :
Reagents/Conditions :
-
Potassium permanganate (KMnO₄) in acidic medium
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Chromium trioxide (CrO₃) with controlled pH
Reduction Reactions
Reduction of the oxo group (C=O) at position 6 or the sulfonamide moiety (SO₂NH) could generate dihydropyrimidine derivatives with altered functional groups. Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd) are common reagents for such transformations.
Key Reaction :
Reagents/Conditions :
-
Sodium borohydride (NaBH₄) in ethanol
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Hydrogen gas (H₂) with palladium catalyst
Substitution Reactions
The sulfonamide group (SO₂NH) and aromatic chlorophenyl substituent are reactive centers for nucleophilic substitution. For instance, the sulfonamide’s amine (-NH₂) can react with electrophiles (e.g., acyl chlorides) to form amides or undergo displacement reactions with nucleophiles like amines .
Example Reaction :
Reagents/Conditions :
-
Nucleophiles (e.g., alcohols, thiols)
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Bases (e.g., pyridine, triethylamine)
Derivatization via Functional Group Interactions
The chlorophenyl moiety (Cl-substituted phenyl) may participate in electrophilic aromatic substitution or coupling reactions. For example, Suzuki coupling or Ullmann-type reactions could introduce new substituents to the aromatic ring.
Key Reaction :
Reagents/Conditions :
-
Transition metal catalysts (e.g., Cu, Pd)
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Elevated temperatures
Comparison of Reactions in Analogous Compounds
Research Findings and Implications
-
Antimicrobial Activity : Sulfonamide derivatives, including chlorophenyl-substituted analogs, often inhibit bacterial dihydropteroate synthase by mimicking para-aminobenzoic acid (PABA). This suggests potential applications in antibiotic development.
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Structural Optimization : Studies on similar pyrimidine-sulfonamides show that electron-withdrawing groups (e.g., chloro, nitro) enhance antimicrobial activity . This aligns with the chlorophenyl group’s role in modulating biological interactions.
-
Reactivity Trends : The hydroxy and oxo groups are key reactive sites, while the sulfonamide group facilitates nucleophilic displacement. These features enable systematic structural modifications for targeted pharmacological effects.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves several key steps that typically include the reaction of appropriate hydrazino derivatives with various reagents. The structural features of this compound include a sulfonamide group, which is crucial for its biological activity, and a chlorophenyl moiety that enhances its pharmacological properties.
Key Structural Properties:
- Molecular Formula: CHClNOS
- Functional Groups: Sulfonamide, hydroxyl, and carbonyl groups contribute to its reactivity and interaction with biological targets.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research and development.
Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For instance, studies have shown that certain analogs exhibit potent activity against various bacterial strains, including resistant strains. The presence of the sulfonamide group is often linked to enhanced antibacterial effects .
Anticancer Potential
Several studies have explored the anticancer activity of pyrimidine derivatives. Compounds similar to this compound have shown selective cytotoxicity against different cancer cell lines, including non-small cell lung cancer and melanoma. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .
Hypotensive Effects
Research has indicated that dihydropyrimidine derivatives can act as hypotensive agents. The mechanism may involve modulation of vascular smooth muscle contraction or influence on nitric oxide pathways .
Pharmaceutical Applications
The unique properties of this compound lend themselves to various pharmaceutical applications:
| Application Area | Description |
|---|---|
| Antibacterial Agents | Development of new antibiotics targeting resistant bacterial infections. |
| Anticancer Drugs | Formulation of targeted therapies for specific cancer types using prodrugs. |
| Cardiovascular Health | Potential use in managing hypertension through novel mechanisms of action. |
Case Studies and Research Findings
Several case studies highlight the effectiveness and potential applications of this compound:
Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial activity of synthesized derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to standard antibiotics .
Case Study: Anticancer Activity
In vitro studies showed that specific derivatives exhibited IC values in the low micromolar range against several cancer cell lines, indicating promising anticancer activity .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to interfere with the synthesis of folic acid in microorganisms, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Substituent Effects on Crystal Packing and Geometry
Meta-substituted phenyl derivatives (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit distinct crystal-packing behaviors due to substituent electronic effects. For example:
- Electron-withdrawing groups (e.g., -Cl, -NO₂) at meta positions reduce electron density on the aromatic ring, altering intermolecular interactions and lattice constants .
Table 1: Substituent and Core Structure Comparisons
Functional Group Influence on Reactivity and Solubility
- Sulfonamide vs. Sulfanyl Groups : The target compound’s sulfonamide group (-SO₂-NH-) is more polar and hydrogen-bond-donating than the sulfanyl (-S-) group in 5-(3-chlorophenylsulfanyl)-pyrazole . This increases aqueous solubility and biological target affinity.
- Dihydropyrimidine vs. Pyrazole Cores: The dihydropyrimidine ring’s partial saturation and keto-enol tautomerism (via -OH and C=O) contrast with the pyrazole’s aromaticity, affecting electronic delocalization and metabolic stability.
Electronic Effects of Meta-Substitution
- Chlorine at Meta Position : In both the target compound and N-(3-Cl-phenyl)-trichloro-acetamide , the meta-Cl substituent withdraws electron density, stabilizing negative charges on adjacent functional groups (e.g., sulfonamide nitrogen or acetamide carbonyl).
- Comparison with Ortho/Para Substitution : Meta-substitution avoids steric hindrance common in ortho-substituted analogs, enabling planar molecular conformations critical for crystal packing .
Research Findings and Implications
- Crystallography : Structural studies of meta-substituted acetamides highlight the role of substituents in defining unit cell parameters, a principle applicable to the target compound’s sulfonamide derivative.
- Drug Design : The sulfonamide group’s hydrogen-bonding capacity makes the target compound a promising scaffold for enzyme inhibitors, contrasting with the trichloro-acetamide’s reliance on halogen bonding .
- Material Science : The dihydropyrimidine core’s rigidity and polarity suggest utility in porous materials, diverging from pyrazole-based compounds’ applications in agrochemicals .
Biological Activity
N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, synthesis methodologies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 3-chlorophenyl group and a sulfonamide moiety. Its chemical structure can be represented as follows:
This configuration contributes to its pharmacological properties, particularly in inhibiting various enzymes and biological pathways.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 3-chloroaniline and various carbonyl compounds. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the pyrimidine ring. Recent studies have reported optimized synthetic routes that enhance yield and purity, making the compound more accessible for biological evaluation .
Anti-inflammatory Effects
Research indicates that this compound exhibits potent anti-inflammatory activity. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX-2 inhibition are comparable to those of established anti-inflammatory drugs like celecoxib .
Table 1: Inhibition Potency of this compound
| Compound | Target Enzyme | IC50 (μmol) |
|---|---|---|
| N-(3-chlorophenyl)-2-hydroxy... | COX-2 | 0.04 ± 0.02 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
Anticancer Activity
In addition to its anti-inflammatory properties, this compound has shown promise in anticancer research. Studies have reported its efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Table 2: Anticancer Activity of N-(3-chlorophenyl)-2-hydroxy...
| Cancer Cell Line | IC50 (μmol) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.126 | Induction of apoptosis |
| Non-cancer MCF10A | >10 | Selective toxicity |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which play crucial roles in various physiological processes and disease states such as glaucoma and cancer. Preliminary results suggest it may act as a selective inhibitor for tumor-associated CA isoforms .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrimidine ring and the nature of substituents significantly affect biological activity. Electron-withdrawing groups enhance the inhibitory potency against COX enzymes, while modifications on the phenyl ring can alter selectivity towards cancer cell lines .
Case Studies
Recent case studies highlight the therapeutic potential of this compound in animal models. For example, in a carrageenan-induced paw edema model, this compound exhibited significant reduction in inflammation comparable to standard treatments like indomethacin .
Q & A
Basic Questions
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the sulfonamide linkage, aromatic protons, and hydroxyl group. Assign peaks using 2D NMR (e.g., COSY, HSQC) for unambiguous structural elucidation.
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm, hydroxyl O–H stretching at ~3200–3600 cm).
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Optimize data collection at low temperatures (100 K) to reduce thermal motion artifacts .
Q. What synthetic strategies are applicable for preparing pyrimidine-sulfonamide derivatives?
- Methodological Answer :
- Step 1 : Synthesize the pyrimidine core via Biginelli-like condensation of urea/thiourea, β-keto esters, and aldehydes under acidic conditions.
- Step 2 : Introduce the sulfonamide group by reacting the pyrimidine intermediate with 3-chlorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%).
Advanced Research Questions
Q. How can researchers investigate the inhibitory effects of this compound on Ca²⁺-ATPase (SERCA1)?
- Methodological Answer :
-
Assay Design :
-
Steady-State ATPase Activity : Measure inorganic phosphate release using the Malachite Green assay under varying Ca²⁺ concentrations (0.1–10 µM) to determine IC.
-
Single-Cycle Charge Transfer : Monitor enzyme kinetics via stopped-flow fluorometry to assess conformational changes during Ca²⁺ transport.
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Data Interpretation : Compare results to structurally related inhibitors (e.g., NF1442 IC = 1.3 µM; NF1058 IC = 8.0 µM) to evaluate relative potency .
- Data Table : Inhibitory Activity of Related Compounds
| Compound | IC (µM) | Assay Type |
|---|---|---|
| NF1442 | 1.3 | Steady-state ATPase |
| NF1058 | 8.0 | Single-cycle charge transfer |
Q. How can computational modeling predict binding interactions between this compound and SERCA1?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into SERCA1’s crystal structure (PDB: 1SU4). Prioritize binding pockets near Asp351 (critical for ATP hydrolysis).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Analyze hydrogen bonds, hydrophobic contacts, and RMSD values.
- Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate binding affinity (ΔG). Validate predictions with mutagenesis studies (e.g., Ala-scanning of key residues).
Q. How should researchers address discrepancies in inhibitory data across different experimental setups?
- Methodological Answer :
- Controlled Replication : Repeat assays under standardized conditions (pH 7.4, 37°C, 1 mM ATP) to isolate variables.
- Cross-Validation : Use orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic assays for activity).
- Statistical Analysis : Apply ANOVA or Bayesian inference to assess significance of variations. For example, if IC differs between steady-state and single-cycle assays, evaluate whether this reflects mechanistic differences (e.g., non-competitive vs. competitive inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
